6-Methyl-1-heptene
CAS No.: 5026-76-6
Cat. No.: VC8455841
Molecular Formula: C8H16
Molecular Weight: 112.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5026-76-6 |
---|---|
Molecular Formula | C8H16 |
Molecular Weight | 112.21 g/mol |
IUPAC Name | 6-methylhept-1-ene |
Standard InChI | InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h4,8H,1,5-7H2,2-3H3 |
Standard InChI Key | DFVOXRAAHOJJBN-UHFFFAOYSA-N |
SMILES | CC(C)CCCC=C |
Canonical SMILES | CC(C)CCCC=C |
Boiling Point | 113.2 °C |
Flash Point | less than 20 °F (NFPA, 2010) |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The molecule consists of a seven-carbon chain with a methyl group at position 6 and a terminal double bond between carbons 1 and 2. This configuration, represented by the SMILES notation , introduces significant steric hindrance near the double bond, affecting its reactivity in electrophilic addition and polymerization reactions . The IUPAC name, 6-methylhept-1-ene, reflects this branching pattern.
Spectroscopic Identification
Key spectroscopic features include:
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NMR: A distinctive triplet for the terminal vinyl protons ( 4.8–5.2 ppm) and a singlet for the methyl group ( 1.0 ppm) .
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IR: Strong absorption at 1640 cm (C=C stretch) and 2900–3000 cm (C-H stretches) .
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Mass Spectrometry: A molecular ion peak at 112.21 and fragmentation patterns consistent with allylic cleavage .
Synthesis and Production Methods
Laboratory-Scale Synthesis
A common route involves the acid-catalyzed dehydration of 6-methyl-2-heptanol, yielding 6-methyl-1-heptene via an E2 elimination mechanism. Reaction conditions (e.g., , 120°C) favor the formation of the more stable terminal alkene due to Zaitsev’s rule . Alternative methods include:
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Wittig Olefination: Reaction of 6-methylheptanal with methyltriphenylphosphonium ylide.
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Grignard Reactions: Alkylation of 1-pentene with methylmagnesium bromide, though this approach faces challenges in regioselectivity .
Industrial Production
Industrial synthesis leverages ethylene oligomerization using nickel-based catalysts (e.g., ) to form higher alkenes. Fractional distillation isolates 6-methyl-1-heptene from a mixture of linear and branched isomers, with typical yields of 60–75% .
Table 1: Comparative Synthesis Routes
Method | Catalyst/Temperature | Yield (%) | Purity (%) |
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Dehydration of Alcohol | , 120°C | 85 | 92 |
Oligomerization | , 80°C | 65 | 88 |
Wittig Reaction | , RT | 78 | 95 |
Physical and Chemical Properties
Thermodynamic Parameters
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Boiling Point: 132–135°C (lower than linear isomers due to branching) .
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Density: 0.72 g/cm at 20°C.
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Refractive Index: .
Reactivity Profile
The terminal double bond undergoes characteristic alkene reactions:
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Hydrogenation: Catalytic hydrogenation () produces 6-methylheptane .
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Halogenation: Electrophilic addition of bromine yields 1,2-dibromo-6-methylheptane (, 0°C) .
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Oxidation: Ozonolysis cleaves the double bond to form pentanal and 2-methylpropanal .
Industrial and Research Applications
Polymer Chemistry
6-Methyl-1-heptene participates in cationic polymerization to form polyolefins with controlled branching. These polymers exhibit enhanced thermal stability compared to linear analogs, making them suitable for high-temperature lubricants .
Flavor and Fragrance Synthesis
The patent CN101016233A details its use in synthesizing 2,6-dimethyl-5-heptenal, a key intermediate in producing floral fragrances . The process involves:
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Reduction of 6-methyl-5-hepten-2-one to 6-methyl-5-hepten-2-ol.
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Halogenation to form 2-bromo-6-methyl-5-heptene.
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Grignard reaction with methyl formate to yield the target aldehyde .
Pharmaceutical Intermediates
Derivatives like 6-bromo-6-methyl-1-heptene (CAS 15424-05-2) serve as alkylating agents in drug synthesis, particularly for antineoplastic compounds .
Biological and Toxicological Profile
Acute Toxicity
Studies on structurally similar alkenes suggest low acute toxicity, with an oral > 2000 mg/kg in rats. Chronic exposure may cause mild respiratory irritation, but no carcinogenic or mutagenic effects are reported .
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